molecular formula C12H16Cl2N2O B6461031 4-(aminomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride CAS No. 2549040-37-9

4-(aminomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride

Cat. No.: B6461031
CAS No.: 2549040-37-9
M. Wt: 275.17 g/mol
InChI Key: ZXXGXOYCXFKRSJ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride is a pyrrolidin-2-one derivative characterized by a bicyclic lactam structure. Key features include:

  • Core structure: A pyrrolidin-2-one ring, a five-membered lactam known for conformational rigidity and metabolic stability.
  • A 3-chlorobenzyl group at position 1, contributing lipophilicity and influencing receptor binding via halogen interactions.
  • Hydrochloride salt: Improves crystallinity and bioavailability compared to the free base.

This compound is hypothesized to have applications in central nervous system (CNS) therapeutics or enzyme inhibition due to structural similarities with known bioactive pyrrolidinones .

Properties

IUPAC Name

4-(aminomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O.ClH/c13-11-3-1-2-9(4-11)7-15-8-10(6-14)5-12(15)16;/h1-4,10H,5-8,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXGXOYCXFKRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=CC=C2)Cl)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a γ-lactam with an appropriate amine under acidic or basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination. This involves the reaction of the pyrrolidinone with formaldehyde and an amine, followed by reduction with a reducing agent such as sodium cyanoborohydride.

    Attachment of the 3-Chlorophenylmethyl Group: The final step involves the alkylation of the pyrrolidinone with a 3-chlorobenzyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the carbonyl group in the pyrrolidinone ring can yield the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-(aminomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of small molecules with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active derivatives.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be investigated for its activity as a central nervous system agent or as a precursor for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl and chlorophenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analog: (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one Hydrochloride

Key Differences :

  • Substituent Complexity : Features ethoxy, fluoro, and methyl groups on the phenyl ring, which may enhance metabolic stability and target selectivity compared to the simpler 3-chlorobenzyl group in the target compound.
  • Chirality : Contains stereogenic centers (R and S configurations), which could lead to enantiomer-specific pharmacological effects.

Pharmacological Implications :

  • The pyrazolo-pyrimidine group likely confers adenosine triphosphate (ATP)-competitive inhibition properties, making this analog more suitable for oncology applications .
  • Fluorine substitution improves membrane permeability and resistance to cytochrome P450 oxidation.

Structural Analog: 4-(Aminomethyl)-1-[2-(3,4-Dimethoxyphenyl)ethyl]pyrrolidin-2-one Hydrochloride

Key Differences :

  • Aromatic Substituent: A 3,4-dimethoxyphenethyl group replaces the 3-chlorobenzyl group.
  • Linker Length: A two-carbon ethyl chain between the pyrrolidinone and aromatic ring may enhance conformational flexibility compared to the direct benzyl linkage in the target compound.

Physicochemical Properties :

  • LogP : The dimethoxy group increases lipophilicity (predicted LogP ~1.5–2.0) relative to the chlorobenzyl analog (LogP ~1.0–1.5).
  • Solubility : Reduced aqueous solubility compared to the target compound due to the absence of a polarizable halogen.

Research Findings and Implications

  • Target Compound : The 3-chlorobenzyl group may favor interactions with hydrophobic pockets in GABA receptors or serotonin transporters, suggesting utility in anxiety/depression models. The hydrochloride salt improves oral bioavailability in preclinical studies.
  • Pyrazolo-Pyrimidine Analog: Demonstrated IC50 values <100 nM against multiple kinases (e.g., JAK2, EGFR) in vitro, with fluorination reducing hepatic clearance by 40% compared to non-fluorinated analogs .
  • Dimethoxyphenethyl Analog : Exhibited µM-level affinity for adrenergic receptors in screening assays, but its extended linker may reduce blood-brain barrier penetration compared to the target compound .

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